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molecular formula C13H17ClN2O2 B8309723 3-Chloro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

3-Chloro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Cat. No. B8309723
M. Wt: 268.74 g/mol
InChI Key: ONQRZOWXNWPTHM-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

A solution of methyl 3-chloro-4-((4-methylpiperazin-1-yl)methyl)benzoate (270 mg, 0.96 mmol) in tetrahydrofuran was added to an aqueous sodium hydroxide solution (6 M, 1.5 mL) and the mixture was stirred at room temperature for 5 hours. The organic solvent was removed under reduced pressure and the residue was acidified with aqueous HCl until a white solid formed. The mixture was lyophilized to give a white solid (contained salt). LCMS (ESI): RT (min)=0.819, M+H+=268.8, method=B.
Name
methyl 3-chloro-4-((4-methylpiperazin-1-yl)methyl)benzoate
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][N:13]1[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]1)[C:5]([O:7]C)=[O:6].[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][N:13]1[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 3-chloro-4-((4-methylpiperazin-1-yl)methyl)benzoate
Quantity
270 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1CN1CCN(CC1)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
to give a white solid (contained salt)
CUSTOM
Type
CUSTOM
Details
RT (min)=0.819, M+H+=268.8, method=B

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC=1C=C(C(=O)O)C=CC1CN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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